molecular formula C22H20O4 B12622126 3-Naphthalen-2-yl-1-(2,3,4-trimethoxyphenyl)prop-2-en-1-one CAS No. 914383-91-8

3-Naphthalen-2-yl-1-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B12622126
CAS No.: 914383-91-8
M. Wt: 348.4 g/mol
InChI Key: RUDVXNBRAYSKEY-UHFFFAOYSA-N
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Description

3-Naphthalen-2-yl-1-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is a chalcone derivative, a class of compounds known for their diverse biological activities. Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which is responsible for their reactivity and biological properties. This particular compound features a naphthalene ring and a trimethoxyphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Naphthalen-2-yl-1-(2,3,4-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-acetylnaphthalene and 2,3,4-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Naphthalen-2-yl-1-(2,3,4-trimethoxyphenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols or alkanes.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides, quinones, or other oxidized derivatives.

    Reduction: Saturated alcohols or alkanes.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Mechanism of Action

The biological activity of 3-Naphthalen-2-yl-1-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets and pathways. The α,β-unsaturated carbonyl system can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzymes or the modulation of signaling pathways. This compound has shown affinity for enzymes such as cyclooxygenase (COX) and has been studied for its potential to induce apoptosis in cancer cells by disrupting tubulin polymerization .

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(2-Naphthyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
  • (E)-1-(1-Hydroxynaphthalen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

Uniqueness

3-Naphthalen-2-yl-1-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and biological activity. The presence of the naphthalene ring and the trimethoxyphenyl group provides a distinct structural framework that can interact with various biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

914383-91-8

Molecular Formula

C22H20O4

Molecular Weight

348.4 g/mol

IUPAC Name

3-naphthalen-2-yl-1-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C22H20O4/c1-24-20-13-11-18(21(25-2)22(20)26-3)19(23)12-9-15-8-10-16-6-4-5-7-17(16)14-15/h4-14H,1-3H3

InChI Key

RUDVXNBRAYSKEY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)C=CC2=CC3=CC=CC=C3C=C2)OC)OC

Origin of Product

United States

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